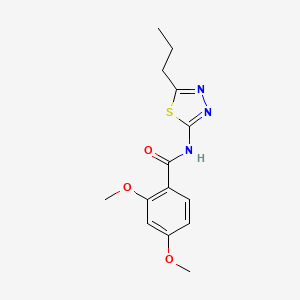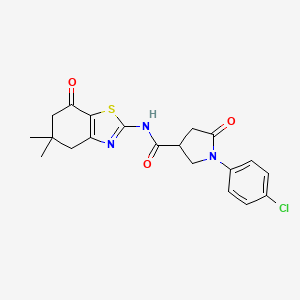![molecular formula C19H20FNO3 B11163212 2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid](/img/structure/B11163212.png)
2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorinated biphenyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(2-Fluorobiphenyl-4-yl)propanoic acid with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts, such as nickel compounds, and reagents like magnesium to form organometallic intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, reduction, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Nickel compounds, magnesium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated biphenyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobiphenyl-4-yl)propanoic acid: Known for its anti-inflammatory properties.
2-Cyano-3-(3-Fluoro-4-pyridinyl)-2-propenoic acid: Used in organic synthesis.
4-(4’-Fluoro[1,1’-biphenyl]-4-yl)-2-methyl-4-oxobutanoic acid: Investigated for its biological activity
Uniqueness
2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid stands out due to its unique combination of a fluorinated biphenyl group and a butanoic acid moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H20FNO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C19H20FNO3/c1-3-17(19(23)24)21-18(22)12(2)14-9-10-15(16(20)11-14)13-7-5-4-6-8-13/h4-12,17H,3H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
ZQADHETUQGSDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163136.png)

![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11163146.png)

![N-[(2S)-2-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)-2-phenylacetyl]glycine](/img/structure/B11163150.png)
![2-(2,4-dichlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11163155.png)
![4-[(2-ethylbutanoyl)amino]-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11163157.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B11163163.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine](/img/structure/B11163169.png)
![2-phenoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163170.png)
![N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B11163182.png)
![8-methyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11163183.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163191.png)
